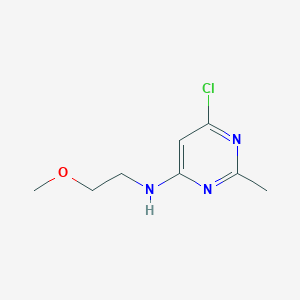
6-chloro-N-(2-methoxyethyl)-2-methylpyrimidin-4-amine
Vue d'ensemble
Description
6-chloro-N-(2-methoxyethyl)-2-methylpyrimidin-4-amine is a useful research compound. Its molecular formula is C8H12ClN3O and its molecular weight is 201.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
6-Chloro-N-(2-methoxyethyl)-2-methylpyrimidin-4-amine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Chlorine atom at the 6-position
- Methoxyethyl substituent at the 2-position
- Methyl group at the 2-position of the pyrimidine ring
Its molecular formula is , with a molecular weight of approximately 245.7 g/mol. The presence of these functional groups enhances its solubility and biological activity, making it a candidate for various therapeutic applications.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it inhibits tumor growth and induces apoptosis in various cancer cell lines. The mechanisms by which this compound exerts its effects include:
- Inhibition of cellular pathways : It targets specific pathways involved in cancer cell proliferation.
- Induction of apoptosis : The compound triggers programmed cell death in malignant cells, which is crucial for cancer therapy .
Case Study: In Vitro Efficacy
A study investigated the effects of this compound on breast cancer cell lines (MCF-7 and MDA-MB-231). The results demonstrated:
- A significant reduction in cell viability at concentrations above 10 µM.
- Induction of apoptosis confirmed through flow cytometry analysis.
Antiviral Activity
In addition to its anticancer properties, this compound has been evaluated for its antiviral activity. Preliminary studies suggest that it may inhibit viral replication by targeting viral enzymes or proteins. Key findings include:
- In vitro assays : These assays showed a reduction in viral loads in infected cell lines treated with the compound.
- Mechanistic studies : The compound appears to interfere with viral entry mechanisms and replication processes .
Pharmacological Potential
This compound has also been explored for its potential as an antihypertensive agent. Molecular docking studies indicate favorable interactions with cardiovascular targets, suggesting its utility in treating hypertension-related conditions.
Comparative Analysis with Similar Compounds
When compared to other pyrimidine derivatives, this compound demonstrates unique properties due to its dual methoxyethyl substitution. This structural feature enhances its binding affinity to biological targets, potentially leading to improved efficacy in pharmacological applications.
| Compound Name | Anticancer Activity | Antiviral Activity | Other Activities |
|---|---|---|---|
| This compound | Significant | Moderate | Antihypertensive potential |
| 6-Chloro-N,N-bis(2-methoxyethyl)-2-methylpyrimidin-4-amine | Strong | Weak | Notable for enzyme inhibition |
Propriétés
IUPAC Name |
6-chloro-N-(2-methoxyethyl)-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O/c1-6-11-7(9)5-8(12-6)10-3-4-13-2/h5H,3-4H2,1-2H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLSRLXOAYFRQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















